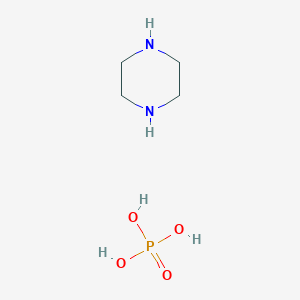

Piperazinphosphat

Übersicht

Beschreibung

Piperazine phosphate is an organoammonium phosphate and a piperazinium salt.

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

See also: Piperazine (has active moiety); Piperazine Phosphate; Thenium Closylate (component of).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Piperazinphosphat wird in der pharmazeutischen Forschung verwendet, da es in der Lage ist, stabile kristalline Salze zu bilden. Es dient als Reagenz zur Herstellung verschiedener organischer Verbindungen, zur Optimierung pharmakokinetischer Eigenschaften und als Gerüst für pharmakophore Gruppen in der Wirkstoffforschung .

Flammschutz

In der Materialwissenschaft kann this compound als verkohlungsförderndes Mittel für intumeszierende flammhemmende Systeme (IFR) verwendet werden, wodurch die Feuerbeständigkeit verschiedener Materialien verbessert wird .

Arzneimittelsynthese

Piperazin ist ein Schlüsselbestandteil in mehreren Blockbuster-Arzneimitteln, was darauf hindeutet, dass this compound auch eine Rolle bei der Synthese neuer Arzneimittel spielen könnte .

Flammschutzbeschichtungen

Piperazinderivate zeigen Potenzial bei der Herstellung flammhemmender Beschichtungen für Baustahl, was darauf hindeutet, dass this compound durch seinen synergistischen Effekt mit Phosphorsäuregruppen zu dieser Anwendung beitragen könnte .

Wirkmechanismus

Target of Action

Piperazine phosphate primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The primary result of piperazine phosphate’s action is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism . The worms are dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .

Biochemische Analyse

Biochemical Properties

Piperazine phosphate plays a significant role in biochemical reactions. It is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The piperazine moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .

Cellular Effects

Piperazine phosphate has shown to have significant effects on various types of cells. For instance, a novel piperazine compound was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing traditional apoptotic symptoms of DNA fragmentation and nuclear condensation .

Molecular Mechanism

The mechanism of action of Piperazine phosphate is primarily through its role as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Piperazine phosphate in laboratory settings are limited, it’s known that piperazine-containing dihydrofuran compounds were obtained from radical addition and cyclizations of piperazine with 1,3-dicarbonyl compounds .

Dosage Effects in Animal Models

In terms of dosage effects in animal models, dogs, cats, and livestock generally tolerate piperazine very well. In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Biologische Aktivität

Piperazine phosphate is a derivative of piperazine, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of piperazine phosphate, focusing on its pharmacological properties, therapeutic applications, and relevant case studies.

Overview of Piperazine Phosphate

Piperazine phosphate is characterized by its flexible core structure, which allows for the design and synthesis of various bioactive compounds. The compound exhibits a wide range of biological activities, including antimicrobial , antiparasitic , antidepressant , and anti-inflammatory effects. Research has shown that piperazine derivatives can interact with multiple biological targets, making them valuable in pharmaceutical chemistry.

Antimicrobial Activity

Piperazine phosphate has demonstrated significant antimicrobial properties. A study highlighted that piperazine-based polymers exhibited effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antimicrobial mechanism involves disruption of bacterial cell membranes through electrostatic interactions between the positively charged piperazine moiety and negatively charged microbial cell walls .

Antiparasitic Activity

In clinical settings, piperazine phosphate has been used to treat ascariasis (intestinal infection caused by roundworms). A comparative study found that standard oral treatment with piperazine phosphate achieved a cure rate of 71% by day 10, which is significantly lower than the 90% cure rate achieved with pyrantel pamoate . Despite this, it remains a viable option in specific cases where other treatments may not be suitable.

| Drug | Cure Rate (%) | Day |

|---|---|---|

| Piperazine Phosphate | 71 | 10 |

| Pyrantel Pamoate | 90 | 3 |

Neuropharmacological Effects

Piperazine derivatives have been studied for their potential as cognition enhancers and antidepressants. Research indicates that these compounds may modulate neurotransmitter systems, thereby influencing mood and cognitive functions. Specific studies have reported improvements in anxiety and depressive behaviors in animal models treated with piperazine derivatives .

Toxicological Studies

While piperazine phosphate exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments have indicated that repeated oral exposure to piperazine can lead to serious health effects, including liver and kidney damage at high doses . In one study, adverse effects were observed in rats administered high concentrations of piperazine, highlighting the need for careful dosage management in therapeutic applications.

Case Studies

- Dermatological Reactions : A case study reported a woman who developed urticaria and generalized erythema after treatment with various piperazine derivatives, including piperazine phosphate. This emphasizes the potential for allergic reactions associated with its use .

- Human Excretion Studies : A study involving healthy volunteers showed that after oral administration of piperazine phosphate, approximately 30.5% of the dose was excreted within 24 hours, indicating a rapid absorption and elimination process . Variability in excretion rates among individuals was noted.

Eigenschaften

IUPAC Name |

phosphoric acid;piperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGABIJVFLPSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18534-18-4, 14538-56-8 | |

| Record name | Piperazine, phosphate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine phosphate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary therapeutic use of piperazine phosphate?

A1: Piperazine phosphate is primarily known for its anthelmintic properties. [, , , , ] It is effective in treating infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). [, , , , ]

Q2: How does piperazine phosphate work against helminths?

A2: Piperazine phosphate acts as a neuromuscular blocking agent in susceptible helminths. [, ] It is believed to block the response to acetylcholine at the neuromuscular junction, leading to paralysis of the worm. [, ] This paralysis allows the worm to be expelled from the host's gastrointestinal tract. [, ]

Q3: Is piperazine phosphate effective against all types of worms?

A3: No, piperazine phosphate is primarily effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). [, , , ] Studies have shown limited or inconsistent efficacy against other types of worms, such as hookworms. [, , ]

Q4: Are there any spectroscopic data available for characterizing piperazine phosphate?

A6: Yes, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to confirm the structure of piperazine phosphate. []

Q5: Does piperazine phosphate have applications beyond its anthelmintic use?

A7: Yes, piperazine phosphate is also utilized as a pharmaceutical intermediate and in the synthesis of other compounds. [, ] For example, it serves as a precursor for synthesizing open-framework metal phosphates, which have potential applications in catalysis, separations, and other areas. [, ]

Q6: Can piperazine phosphate be incorporated into polymer materials?

A8: Yes, research indicates that piperazine phosphate can be incorporated into polymer materials as a flame retardant. [, , , , , , , ] It is often used in combination with other flame retardant compounds, such as ammonium polyphosphate and melamine derivatives. [, , , , , , ]

Q7: What are the advantages of using piperazine phosphate as a flame retardant?

A9: Piperazine phosphate is considered a halogen-free flame retardant, which is desirable due to environmental concerns associated with halogenated flame retardants. [, , , , , , ] It has been shown to improve the fire safety of materials like polypropylene by enhancing char formation during combustion. []

Q8: What are the limitations of using piperazine phosphate in these applications?

A10: The efficacy of piperazine phosphate as a flame retardant can vary depending on the specific formulation and polymer matrix used. [, , , , , , , ] Further research is often needed to optimize its performance and compatibility in specific applications.

Q9: What are the current research interests in piperazine phosphate chemistry?

A11: Current research interests include exploring new synthetic routes to piperazine phosphate derivatives, [] investigating its potential in creating novel open-framework materials, [, ] and optimizing its performance as a flame retardant in various polymer systems. [, , , , , , , ]

Q10: Are there any computational studies related to piperazine phosphate?

A12: While limited information is available in the provided research on computational studies specifically focusing on piperazine phosphate, such techniques could be valuable for investigating its interactions with biological targets, [, , , ] exploring structure-activity relationships, [] and predicting its behavior in different environments.

Q11: How does the research on piperazine phosphate connect to broader scientific fields?

A13: The study of piperazine phosphate bridges several scientific disciplines, including medicinal chemistry, materials science, and chemical engineering. [, , , , , , , , ] Understanding its properties and applications can contribute to advancements in areas such as drug discovery, sustainable materials development, and fire safety technologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.